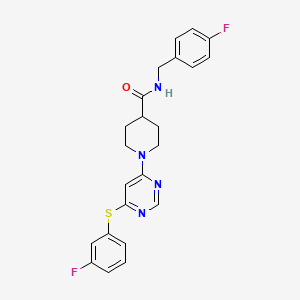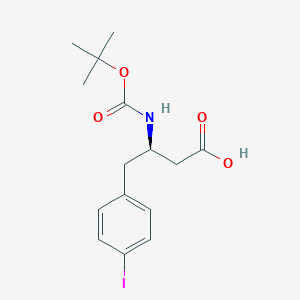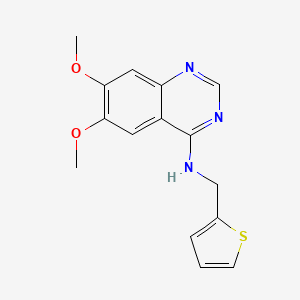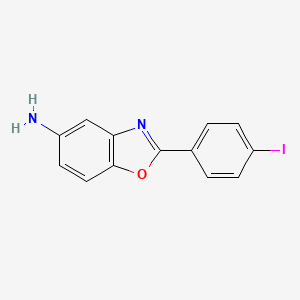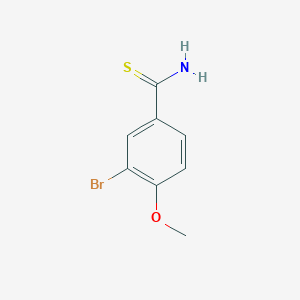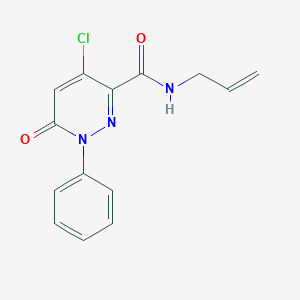
N-allyl-4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide, also known as PAC-1, is a small molecule compound that has been identified as a potential anticancer agent. PAC-1 has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Aplicaciones Científicas De Investigación
Anticancer Activity
Diazine derivatives, including pyridazines, have been studied for their potential as anticancer agents. The compound may inhibit tumor growth, interfere with cell division, or target specific cancer pathways. Researchers have explored its effects on various cancer cell lines, assessing cytotoxicity and apoptosis induction .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. Compounds like N-allyl-4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide have been investigated for their anti-inflammatory effects. These molecules may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis, colitis, or neuroinflammation .
Antiviral Potential
Given the ongoing global health challenges posed by viruses, scientists have explored the antiviral activity of diazine derivatives. This compound could potentially inhibit viral replication or entry, making it relevant for antiviral drug development .
Antimicrobial Activity
The fight against bacterial and fungal infections remains critical. Researchers have evaluated the compound’s antimicrobial properties, assessing its efficacy against various pathogens. It may serve as a lead structure for designing new antibiotics or antifungal agents .
Antidiabetic Effects
Diazine-based compounds have also been investigated for their impact on diabetes. By targeting specific molecular pathways related to glucose regulation, this compound could contribute to managing blood sugar levels .
Antioxidant Capacity
Oxidative stress is implicated in aging and various diseases. Some diazine derivatives exhibit antioxidant properties, scavenging free radicals and protecting cells from damage. Further studies are needed to explore this compound’s potential as an antioxidant .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 4-quinolone-3-carboxamides, have been reported to harbor vast therapeutic potential .
Mode of Action
It’s known that when the quinolone ring nitrogen was allylated, it led to a loss of acidity and resultantly a loss of reactivity at the c-3 carboxylate end . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been reported to have diverse biological activities, indicating that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential .
Propiedades
IUPAC Name |
4-chloro-6-oxo-1-phenyl-N-prop-2-enylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-2-8-16-14(20)13-11(15)9-12(19)18(17-13)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDRHVPIUFGVSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=NN(C(=O)C=C1Cl)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

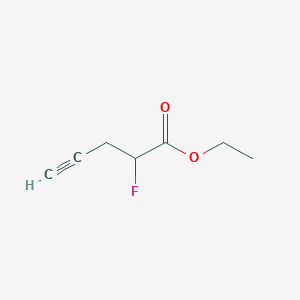
![4-{[2-(2-chlorophenyl)ethyl]amino}quinazoline-2(1H)-thione](/img/structure/B2411451.png)
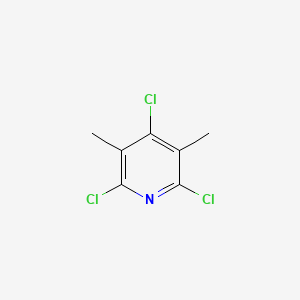
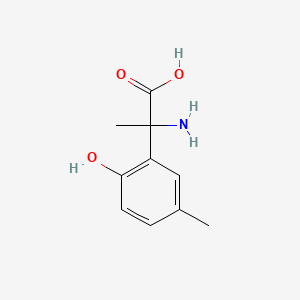
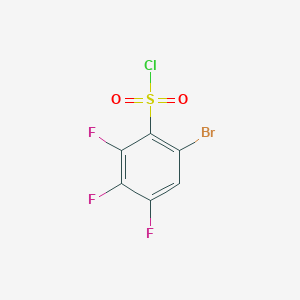
![tert-butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2411458.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B2411459.png)
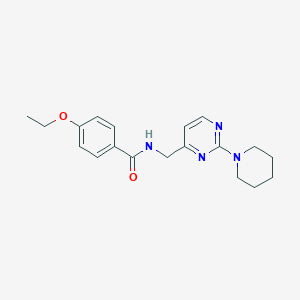
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2411462.png)
